An In-depth Technical Guide to Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine: Properties and Applications in Peptide Synthesis
An In-depth Technical Guide to Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine is a specialized amino acid derivative crucial for advancements in peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). The incorporation of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates the controlled, stepwise assembly of amino acids into complex peptide chains under mild basic conditions. Furthermore, the 2,4,6-trimethoxybenzyl (Tmob) group enhances the stability and solubility of the glycine residue, making it an invaluable tool for the synthesis of challenging peptide sequences. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine, tailored for professionals in chemical research and drug development.
Core Chemical Properties
The fundamental chemical and physical properties of Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine are summarized in the table below, providing a clear reference for its handling and application.
| Property | Value |
| Molecular Formula | C27H27NO7 |
| Molecular Weight | 477.51 g/mol |
| CAS Number | 166881-43-2 |
| Appearance | White powder |
| Melting Point | 148-155 °C |
| Purity | ≥ 97% (HPLC) |
| Solubility | Enhanced solubility in organic solvents used in peptide synthesis. |
| Storage Conditions | 0-8 °C |
Synthesis of Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine: An Experimental Protocol
Principle: This protocol outlines a two-step process. First, glycine is reacted with 2,4,6-trimethoxybenzaldehyde via reductive amination to form N-(2,4,6-trimethoxybenzyl)-glycine. Subsequently, the amino group of the resulting secondary amine is protected with the Fmoc group using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide).
Materials:
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Glycine
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2,4,6-trimethoxybenzaldehyde
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Sodium cyanoborohydride (NaBH3CN) or a similar reducing agent
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Methanol (MeOH)
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Dichloromethane (DCM)
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N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
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Sodium bicarbonate (NaHCO3)
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Dioxane
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Water
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Ethyl acetate (EtOAc)
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Hexane
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Hydrochloric acid (HCl)
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Anhydrous magnesium sulfate (MgSO4)
Procedure:
Step 1: Synthesis of N-(2,4,6-trimethoxybenzyl)-glycine
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In a round-bottom flask, dissolve glycine (1 equivalent) and 2,4,6-trimethoxybenzaldehyde (1 equivalent) in methanol.
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Adjust the pH of the solution to approximately 6 by adding a small amount of acetic acid.
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Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirring solution.
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Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
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Once the reaction is complete, quench the reaction by adding a small amount of water.
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Remove the methanol under reduced pressure.
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Dissolve the residue in water and wash with dichloromethane to remove any unreacted aldehyde.
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The aqueous layer containing the product can be used directly in the next step or lyophilized to obtain the crude N-(2,4,6-trimethoxybenzyl)-glycine.
Step 2: Fmoc Protection
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Dissolve the crude N-(2,4,6-trimethoxybenzyl)-glycine in a mixture of dioxane and 10% aqueous sodium bicarbonate solution.
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Cool the solution to 0 °C in an ice bath.
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Add a solution of Fmoc-OSu (1.1 equivalents) in dioxane dropwise to the stirring solution.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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After the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and byproducts.
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Acidify the aqueous layer to pH 2-3 with 1 M HCl.
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Extract the product into ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
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Evaporate the solvent under reduced pressure to obtain the crude Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine.
Purification:
The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent system such as ethyl acetate/hexane.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine is primarily used as a building block in Fmoc-based solid-phase peptide synthesis. The following is a general protocol for its incorporation into a growing peptide chain on a solid support.
Materials:
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Fmoc-protected amino acid-loaded resin (e.g., Wang resin, Rink amide resin)
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Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine
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Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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Base: N,N-Diisopropylethylamine (DIPEA)
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Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
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Solvents: DMF, Dichloromethane (DCM)
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Washing solvents: DMF, DCM, Methanol (MeOH)
Experimental Workflow for SPPS:
Caption: General workflow for solid-phase peptide synthesis using Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine.
Procedure:
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Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF for 30-60 minutes in a reaction vessel.
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Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5-20 minutes to remove the Fmoc group. Drain the solution and repeat the treatment once more.
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Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the cleaved Fmoc adduct.
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Amino Acid Coupling:
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In a separate vial, dissolve Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine (3-5 equivalents relative to the resin loading), HBTU (or HATU) (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
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Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
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Add the activated amino acid solution to the deprotected resin.
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Agitate the mixture for 1-2 hours at room temperature.
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Washing: Drain the coupling solution and wash the resin with DMF (3-5 times), DCM (3-5 times), and MeOH (2-3 times) to remove excess reagents and byproducts.
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Repeat: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
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Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2). The peptide is then cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane). The cleavage of the Tmob group is facilitated by the acidic conditions of the cleavage cocktail.
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Isolation and Purification: The crude peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Analytical Characterization
The purity and identity of Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine and the resulting peptides can be confirmed using a combination of analytical techniques:
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is typically used to assess the purity of the compound. A C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA) is a common setup.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.
Conclusion
Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine is a valuable and versatile building block for peptide synthesis. Its unique combination of the Fmoc protecting group for controlled chain elongation and the Tmob group for enhanced solubility and stability makes it particularly useful for the synthesis of complex and challenging peptides. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of peptide-based therapeutics and research.
